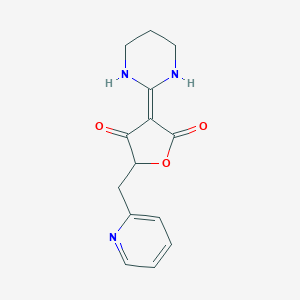
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione, also known as DPO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. DPO is a versatile molecule that can be synthesized through various methods and has been shown to have promising biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cellular processes. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to inhibit the activity of protein kinase C, an enzyme involved in cellular signaling pathways.
Biochemical and Physiological Effects:
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has several advantages for lab experiments, including its versatility and ease of synthesis. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can be synthesized through various methods, and its chemical properties can be modified to suit specific experiments. Additionally, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have low toxicity in vitro, making it a safe compound for use in experiments.
However, there are also limitations to the use of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione in lab experiments. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione. One potential direction is the development of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione and its potential applications in other areas of research, such as immunology and infectious diseases. Finally, the synthesis of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione derivatives with improved solubility and potency could lead to the development of more effective drugs.
Synthesemethoden
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can be synthesized through various methods, including the reaction of pyridine-2-carboxaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of ethyl glycinate hydrochloride and triethylamine. The resulting product is then treated with oxalyl chloride and 1,3-diaminopropane to yield 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione. Another method involves the reaction of pyridine-2-carboxaldehyde with ethyl glycinate hydrochloride and triethylamine, followed by the addition of oxalyl chloride and 1,3-diaminopropane.
Wissenschaftliche Forschungsanwendungen
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
Eigenschaften
Molekularformel |
C14H15N3O3 |
|---|---|
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione |
InChI |
InChI=1S/C14H15N3O3/c18-12-10(8-9-4-1-2-5-15-9)20-14(19)11(12)13-16-6-3-7-17-13/h1-2,4-5,10,16-17H,3,6-8H2 |
InChI-Schlüssel |
ZUFQHHCJQGKRMS-UHFFFAOYSA-N |
Isomerische SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)NC1 |
SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)NC1 |
Kanonische SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B290019.png)
![3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B290020.png)
![3,4-Diphenylthieno[2,3-c]pyridazine-5-ol](/img/structure/B290021.png)
![5-(Ethoxycarbonyloxy)-3,4,N-triphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B290022.png)
![(6Z)-6-[hydroxy-(4-methylphenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290025.png)
![(6Z)-6-[hydroxy(phenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290026.png)
![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)
![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)
![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)
![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)
